molecular formula C9H12Cl3NO B13937585 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

Cat. No.: B13937585
M. Wt: 256.6 g/mol
InChI Key: XNRVRFQOOLWHQA-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a dichlorophenyl group attached to a methylaminoethanol moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its dichlorophenyl group provides stability and reactivity, making it a valuable compound in various fields .

Properties

Molecular Formula

C9H12Cl3NO

Molecular Weight

256.6 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C9H11Cl2NO.ClH/c10-8-2-1-3-9(11)7(8)6-12-4-5-13;/h1-3,12-13H,4-6H2;1H

InChI Key

XNRVRFQOOLWHQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCO)Cl.Cl

Origin of Product

United States

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